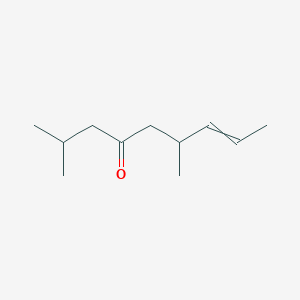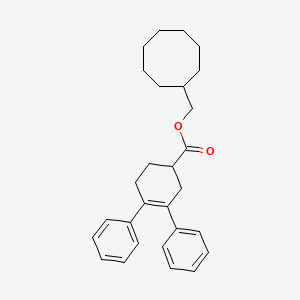
Cyclooctylmethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctylmethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by its complex structure, which includes a cyclooctylmethyl group, a 3,4-diphenylcyclohex-3-ene ring, and a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctylmethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclooctylmethyl group and the 3,4-diphenylcyclohex-3-ene ring. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include organometallic reagents, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Cyclooctylmethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Cyclooctylmethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclooctylmethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- Cyclooctylmethyl 3,4-diphenylcyclohexane-1-carboxylate
- Cyclooctylmethyl 3,4-diphenylcyclohex-2-ene-1-carboxylate
Uniqueness
Cyclooctylmethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
62544-54-1 |
|---|---|
Molecular Formula |
C28H34O2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
cyclooctylmethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C28H34O2/c29-28(30-21-22-12-6-2-1-3-7-13-22)25-18-19-26(23-14-8-4-9-15-23)27(20-25)24-16-10-5-11-17-24/h4-5,8-11,14-17,22,25H,1-3,6-7,12-13,18-21H2 |
InChI Key |
DDRADKWTAJABPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)COC(=O)C2CCC(=C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


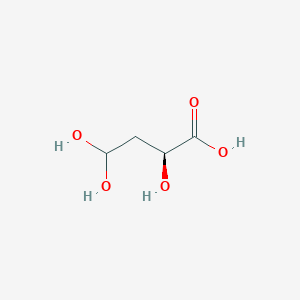
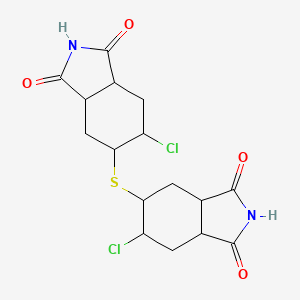
![5-Hydroxy-3-[2-(4-iodophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14523154.png)
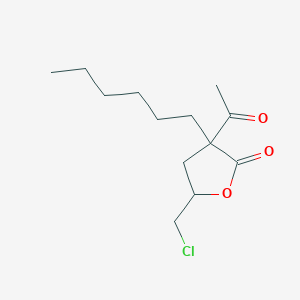
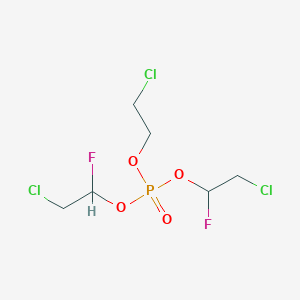
![2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14523176.png)
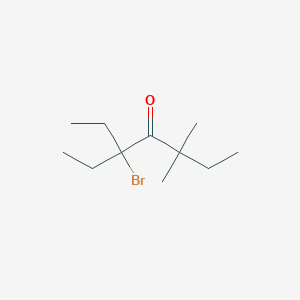
![2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14523193.png)
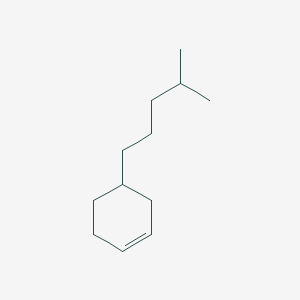
![Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]-](/img/structure/B14523205.png)
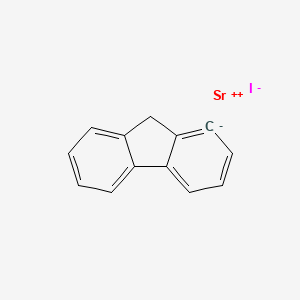
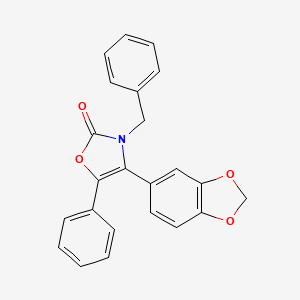
![3-[(Butylsulfanyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14523226.png)
